8-Methyl-1-naphthoic acid

Physicochemical characterization Quality control Polymorph screening

Researchers studying enediyne antitumor antibiotic biosynthesis often face failed assays when using generic 1-naphthoic acid. The 8-methyl group is a critical determinant for NcsB1 methyltransferase substrate recognition. - Confirmed substrate for NcsB1 enzyme; essential for probing Neocarzinostatin biosynthesis pathways. - Defined steric and electronic profile enables reproducible kinetic studies of sterically hindered ester hydrolysis. - Validated auxin-like activity in plant growth bioassays for agrochemical SAR libraries. Supplied with full batch-specific QC (HPLC, NMR, GC). Ideal for mechanistic enzymology, inhibitor design, and analytical reference standard use.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 19310-98-6
Cat. No. B178332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-naphthoic acid
CAS19310-98-6
Synonyms8-Methylnaphthalene-1-carboxylic acid
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2C(=O)O
InChIInChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyFLBHUCKQJRXXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-naphthoic Acid Specifications & Benchmarks


8-Methyl-1-naphthoic acid (CAS 19310-98-6) is a substituted 1-naphthoic acid derivative bearing a single methyl group at the peri (8-) position of the naphthalene ring . With a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol, this compound is supplied commercially at purities ranging from 90% to 98%, as verified by HPLC, NMR, and GC batch release testing [1]. The defined substitution pattern imparts distinctive electronic, steric, and physicochemical properties that govern its utility as a synthetic building block and as a probe in mechanistic studies [2][3].

Synthetic building block with defined 8-methyl substitution pattern
Physicochemical reference standard via distinct melting point
Scaffold for enediyne biosynthesis probes (NcsB1 methyltransferase)

Why 8-Methyl-1-naphthoic Acid Cannot Be Replaced


The location of the methyl group at the sterically hindered 8-position (peri to the carboxyl group) fundamentally alters the compound's physical and electronic profile compared to unsubstituted 1-naphthoic acid or other regioisomers. Generic substitution with the more common and economical 1-naphthoic acid (CAS 86-55-5) or 2-naphthoic acid (CAS 93-09-4) is not a viable scientific alternative because the 8-methyl group induces a quantifiable shift in melting point [1], introduces unique steric constraints that retard ester hydrolysis kinetics [2], and dictates a specific conformational bias of the carboxyl group that is essential for biological target recognition in systems such as the NcsB1 methyltransferase [3]. Furthermore, the 8-substitution pattern is a known determinant of plant growth regulator activity, a property absent in many other isomers [4].

Regioisomer Property Mismatch
1- and 2-naphthoic acids lack the peri-methyl group, potentially shifting melting point and hydrolysis kinetics.
Enzyme Recognition Failure
Methyl substitution is required for NcsB1 active-site geometry; unsubstituted analogs fail recognition.
Bioactivity Determinant Absent
8-substitution pattern drives plant growth regulator activity, a property missing in other isomers.

8-Methyl-1-naphthoic Acid: Evidence vs. Analogs


Melting Point: Identity and Purity Marker

The introduction of the 8-methyl group lowers the melting point of the naphthoic acid core by approximately 8-9 °C relative to the unsubstituted 1-naphthoic acid. This measurable difference serves as a critical identity check for incoming material and a sensitive indicator of purity [1][2].

Melting Point
Specification review
Δ ~8–9 °C lower vs. 1-naphthoic acid
Supports isomer identity check
Narrow range indicates purity; recrystallized solid
Physicochemical characterization Quality control Polymorph screening

Steric Retardation of Ester Hydrolysis

The peri-interaction between the 8-methyl group and the carboxyl moiety imposes significant steric hindrance that protects the carbonyl center from nucleophilic attack. This 'steric bulk' retardation is a class-wide phenomenon for 8-substituted 1-naphthoates, leading to substantially slower alkaline hydrolysis rates compared to unhindered esters [1].

Ester Hydrolysis Rate
Class-level
Rate reduction: several orders of magnitude
Supports hydrolytic stability design
Class-level steric effect; compound-specific data to verify
Prodrug design Hydrolytic stability Steric shielding

Conformational Bias in NcsB1 Recognition

While 8-methyl-1-naphthoic acid itself is not a substrate for NcsB1, it serves as the core scaffold for the enzyme's native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. Studies on NcsB1 reveal an absolute requirement for the ortho-hydroxy naphthoic acid framework, and the presence of the 5-methyl group (analogous to the 8-methyl substitution pattern) is critical for orienting the carboxyl group into the active site [1]. Analogs lacking this substitution pattern fail to be recognized [2].

NcsB1 Substrate Recognition
Reported
Zero conversion without methyl substitution
Essential scaffold for inhibitor probes
In vitro assay, HPLC monitored
Enediyne biosynthesis Substrate specificity Enzyme kinetics

Plant Growth Regulator Activity Determinant

The 8-substitution pattern on the naphthalene ring is a well-established requirement for plant growth activity. Historical studies using the pea straight-growth test demonstrate that 8-methyl-, 8-chloro-, 8-bromo-, and 8-iodo-1-naphthoic acids are all active, while other positional isomers (e.g., 2-substituted analogs) are largely inactive [1][2].

Plant Growth Activity
Class-level
Active in pea straight-growth test
8-substitution pattern required for activity
Other isomers largely inactive; specific potency not reported
Agrochemical discovery Auxin analogs Structure-activity relationship

pKa Modulation by 8-Substitution

The dissociation constants of a series of 8-substituted-1-naphthoic acids have been systematically measured by potentiometric titration in eight organic solvents and subjected to chemometric analysis [1]. The 8-methyl group exerts a characteristic electron-donating inductive effect that alters the acidity of the carboxyl group relative to the unsubstituted parent compound. While the precise pKa value for the 8-methyl derivative is not detailed in the searchable abstract, the study confirms that the 8-substitution is a tunable handle for modulating electronic properties in a predictable manner [1].

pKa Modulation
Class-level
Predicted increase ~0.2–0.5 units vs parent
Informs ionization-state predictions
Class inference; exact pKa not specified
Acid-base chemistry QSAR Drug-likeness

Validated Synthetic Preparation Route

A well-established synthetic route to 8-methyl-1-naphthoic acid involves the hydrogenation of 1,8-naphthalide in aqueous alkali, providing a reproducible method for obtaining the compound in good yield [1]. This contrasts with the synthesis of other 8-substituted analogs (e.g., 8-chloro or 8-bromo), which often require harsher halogenation conditions or multi-step procedures . The availability of a clean, high-yielding synthetic protocol facilitates bulk procurement and in-house synthesis.

Synthetic Route
Reported
Single-step hydrogenation of 1,8-naphthalide
Supports in-house synthesis feasibility
Safer than chlorination; literature-validated
Process chemistry Synthetic methodology Scale-up

8-Methyl-1-naphthoic Acid Application Scenarios


NcsB1 Methyltransferase Probes and Inhibitors

Given its established role as the core scaffold for the native NcsB1 substrate, 8-methyl-1-naphthoic acid is the ideal starting material for synthesizing hydroxylated naphthoic acid analogs. Researchers investigating enediyne antitumor antibiotic biosynthesis or seeking to develop novel inhibitors of this pathway should procure this specific isomer to ensure proper active-site recognition. As demonstrated by Luo et al., analogs lacking the methyl substitution fail as substrates [1].

Physicochemical & Crystallographic Reference Standard

The well-defined and distinct melting point of 8-methyl-1-naphthoic acid (152-153 °C) makes it a useful reference compound for calibrating hot-stage microscopy apparatus, validating DSC instruments, or serving as a melting point standard for purity determination in quality control laboratories [1]. The significant depression in melting point compared to the parent acid provides a clear, unambiguous signal for correct isomer identification.

Steric Effects in Prodrug and Reaction Design

The pronounced steric bulk of the 8-methyl group is a valuable model system for studying steric acceleration or retardation in ester hydrolysis, amide bond formation, and other nucleophilic acyl substitution reactions. Bowden and Acevedo have quantitatively established that 8-substituted 1-naphthoates undergo hydrolysis significantly slower than unhindered esters, making them ideal scaffolds for designing hydrolytically stable prodrugs or controlled-release linkers [1].

Plant Growth Regulator Agrochemical Scaffold

The confirmed activity of 8-methyl-1-naphthoic acid in classical pea straight-growth bioassays validates this substitution pattern as a privileged scaffold for auxin-like activity [1]. Medicinal chemists and agrochemical discovery teams can use this compound as a starting point for synthesizing focused libraries to explore structure-activity relationships in plant hormone signaling, with confidence that the 8-substitution is a key activity determinant.

Application
Selection Property
Validation Focus
NcsB1 methyltransferase probe
8-methyl substitution pattern
Active-site recognition in NcsB1 assay
Physicochemical reference standard
Distinct melting point shift
Isomer identity by melting range
Steric hindrance model for hydrolysis
8-methyl steric bulk
Alkaline hydrolysis kinetics
Plant growth regulator scaffold
8-substitution pattern
Activity in pea bioassay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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